molecular formula C9H10N2O2S B12604692 N-(4-Cyano-2-methylphenyl)methanesulfonamide CAS No. 910486-27-0

N-(4-Cyano-2-methylphenyl)methanesulfonamide

Cat. No.: B12604692
CAS No.: 910486-27-0
M. Wt: 210.26 g/mol
InChI Key: HKINIGWMFCQGQO-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H10N2O2S It is characterized by the presence of a cyano group (-CN) and a methanesulfonamide group (-SO2NH2) attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Cyano-2-methylaniline+Methanesulfonyl chlorideThis compound\text{4-Cyano-2-methylaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Cyano-2-methylaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(4-aminomethylphenyl)methanesulfonamide.

    Oxidation: Formation of N-(4-carboxy-2-methylphenyl)methanesulfonamide.

Scientific Research Applications

N-(4-Cyano-2-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Cyano-2-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-2-fluorophenyl)methanesulfonamide
  • N-(4-Cyano-2-chlorophenyl)methanesulfonamide
  • N-(4-Cyano-2-bromophenyl)methanesulfonamide

Uniqueness

N-(4-Cyano-2-methylphenyl)methanesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its halogenated analogs. The methyl group can also affect the compound’s physical properties, such as melting point and solubility.

Properties

CAS No.

910486-27-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(4-cyano-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13/h3-5,11H,1-2H3

InChI Key

HKINIGWMFCQGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NS(=O)(=O)C

Origin of Product

United States

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